molecular formula C10H11NO3 B13682958 Ethyl 2,5-Divinyloxazole-4-carboxylate

Ethyl 2,5-Divinyloxazole-4-carboxylate

Cat. No.: B13682958
M. Wt: 193.20 g/mol
InChI Key: MNLTZMRYYQUEKP-UHFFFAOYSA-N
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Description

Ethyl 2,5-divinyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with two vinyl groups at positions 2 and 5 and an ethyl ester at position 4. Oxazole derivatives are valued in organic synthesis and medicinal chemistry due to their electronic properties and versatility in forming bioactive molecules.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

ethyl 2,5-bis(ethenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C10H11NO3/c1-4-7-9(10(12)13-6-3)11-8(5-2)14-7/h4-5H,1-2,6H2,3H3

InChI Key

MNLTZMRYYQUEKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C=C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5-Divinyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-Divinyloxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 2,5-Divinyloxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,5-Divinyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Differences and Implications

  • Heterocycle Core: The target compound’s oxazole ring (oxygen atom) contrasts with thiazole analogs (sulfur atom).
  • Substituents: Vinyl vs. In contrast, chloro substituents (e.g., in Ethyl 5-chlorothiazole-4-carboxylate) are electron-withdrawing, favoring nucleophilic displacement or cross-coupling reactions . Amino Groups: Methyl 2-amino-5-chlorothiazole-4-carboxylate includes an amino group, enabling hydrogen bonding and altering solubility or biological targeting compared to non-polar vinyl groups .

Physicochemical Properties

  • Lipophilicity : Ethyl esters (e.g., Ethyl 5-chlorothiazole-4-carboxylate) are more lipophilic than methyl esters (e.g., Methyl 5-chlorothiazole-4-carboxylate), impacting membrane permeability in drug candidates .
  • Acid/Base Behavior : The carboxylic acid derivative (2,5-Dichlorothiazole-4-carboxylic acid) exhibits acidity (pKa ~3–4), whereas esterified analogs are neutral, affecting solubility and formulation strategies .

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